REACTION_CXSMILES
|
[CH:1]([NH2:14])(C1C=CC=CC=1)C1C=CC=CC=1.[CH2:15]([Mg]Br)[CH:16]=[CH2:17].B1C2CCC[CH:21]1CCC2.[C:29]([O-:32])(O)=[O:30].[Na+].C([O-])([O-])=O.[K+].[K+].[CH3:40][N:41]([CH:43]=O)C>[OH-].[OH-].[Pd+2].[Pd].CO.C(Cl)Cl.CCN(CC)CC.CCO>[C:16]([O:32][C:29]([N:41]1[CH2:43][CH:1]([NH2:14])[CH2:40]1)=[O:30])([CH3:17])([CH3:21])[CH3:15] |f:3.4,5.6.7,9.10.11|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(C1=CC=CC=C1)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
C(C)(C)(C)OC(=O)N1CC(C1)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |